3,4-dimethyl-N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzamide 3,4-dimethyl-N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzamide
Brand Name: Vulcanchem
CAS No.: 946268-99-1
VCID: VC11947645
InChI: InChI=1S/C24H27N5O2/c1-16-4-5-19(14-17(16)2)23(30)26-20-6-8-21(9-7-20)27-24-25-18(3)15-22(28-24)29-10-12-31-13-11-29/h4-9,14-15H,10-13H2,1-3H3,(H,26,30)(H,25,27,28)
SMILES: CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)N4CCOCC4)C)C
Molecular Formula: C24H27N5O2
Molecular Weight: 417.5 g/mol

3,4-dimethyl-N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzamide

CAS No.: 946268-99-1

Cat. No.: VC11947645

Molecular Formula: C24H27N5O2

Molecular Weight: 417.5 g/mol

* For research use only. Not for human or veterinary use.

3,4-dimethyl-N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzamide - 946268-99-1

Specification

CAS No. 946268-99-1
Molecular Formula C24H27N5O2
Molecular Weight 417.5 g/mol
IUPAC Name 3,4-dimethyl-N-[4-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)amino]phenyl]benzamide
Standard InChI InChI=1S/C24H27N5O2/c1-16-4-5-19(14-17(16)2)23(30)26-20-6-8-21(9-7-20)27-24-25-18(3)15-22(28-24)29-10-12-31-13-11-29/h4-9,14-15H,10-13H2,1-3H3,(H,26,30)(H,25,27,28)
Standard InChI Key BLBITFXXERJMRJ-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)N4CCOCC4)C)C
Canonical SMILES CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)N4CCOCC4)C)C

Introduction

Synthesis Methods

The synthesis of benzamide derivatives typically involves the reaction of an amine with a carboxylic acid or its derivatives. For compounds like 3,4-dimethyl-N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzamide, the process might involve:

  • Formation of the Pyrimidine Core: This could involve condensation reactions to form the pyrimidine ring.

  • Introduction of Morpholine: This might be achieved through nucleophilic substitution reactions.

  • Coupling with Benzamide: This step would typically involve amide bond formation using coupling reagents.

Biological Activities

Compounds with morpholine and pyrimidine moieties are often investigated for their potential biological activities, such as:

  • Enzyme Inhibition: They may act as inhibitors for various enzymes involved in disease pathways.

  • Receptor Modulation: These compounds could interact with receptors, influencing signaling pathways.

Biological ActivityPotential Targets
Enzyme InhibitionKinases, proteases, etc.
Receptor ModulationGPCRs, ion channels, etc.

Research Findings and Future Directions

While specific research findings on 3,4-dimethyl-N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzamide are not available, studies on similar compounds highlight the importance of structure-activity relationships (SAR) in optimizing biological activity. Future research should focus on synthesizing analogs with varying substituents to explore their pharmacological potential.

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